12-(pyridin-3-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one
Description
12-(pyridin-3-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the fusion of a benzimidazole ring with a quinazoline moiety, which is further substituted with a pyridine ring.
Properties
IUPAC Name |
12-pyridin-3-yl-3,4,5,12-tetrahydro-2H-benzimidazolo[2,1-b]quinazolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O/c24-16-9-3-7-14-17(16)18(12-5-4-10-20-11-12)23-15-8-2-1-6-13(15)21-19(23)22-14/h1-2,4-6,8,10-11,18H,3,7,9H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYXKRSOMCIRCRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(N3C4=CC=CC=C4N=C3N2)C5=CN=CC=C5)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-(pyridin-3-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminobenzimidazole with 2-chloroquinazoline in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to cyclization with 3-pyridinecarboxaldehyde under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the employment of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
12-(pyridin-3-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using reagents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: N-bromosuccinimide in dichloromethane.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and halogenated analogs, which can be further utilized in various applications.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in disease pathways.
Medicine: Studied for its anticancer properties, where it has shown promise in inhibiting the proliferation of cancer cells.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 12-(pyridin-3-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways that promote cell proliferation and survival. This mechanism is particularly relevant in the context of cancer therapy, where the inhibition of kinase activity can lead to the suppression of tumor growth .
Comparison with Similar Compounds
Similar Compounds
Tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one: Lacks the pyridine substitution but shares the core structure.
Pyridinylquinazoline derivatives: Similar in having the pyridine and quinazoline moieties but differ in the substitution pattern and additional functional groups.
Uniqueness
12-(pyridin-3-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one is unique due to the specific fusion of the benzimidazole and quinazoline rings with a pyridine substitution, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and materials science .
Biological Activity
The compound 12-(pyridin-3-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one is a member of the benzimidazole and quinazoline family, which has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a fused bicyclic structure that incorporates both benzimidazole and quinazoline moieties. The presence of the pyridine ring enhances its chemical reactivity and biological interactions.
Structural Characteristics
| Feature | Description |
|---|---|
| Core Structure | Fused benzimidazole and quinazoline rings |
| Substituents | Pyridin-3-yl group |
| Molecular Weight | Approximately 329.4 g/mol |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that quinazoline derivatives can inhibit the activity of breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp), which are critical in multidrug resistance in cancer therapy .
Case Study: Inhibition of BCRP and P-gp
In a study involving various quinazoline derivatives, compounds were synthesized that demonstrated potent inhibitory effects on BCRP and P-gp. Notably, compound 22 was identified as a dual inhibitor that significantly increased the accumulation of anticancer drugs in resistant cancer cell lines .
Neuroprotective Effects
The compound's potential neuroprotective effects have also been explored. A related study synthesized pyridazinoquinazolin derivatives that exhibited neuroprotective activities in cellular models of oxidative stress . This suggests that structural modifications to the quinazoline framework may enhance neuroprotective properties.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation.
- Modulation of Drug Transporters : By inhibiting BCRP and P-gp, these compounds can increase the efficacy of chemotherapeutic agents.
- Antioxidant Activity : Some derivatives exhibit antioxidant properties that may protect neuronal cells from oxidative damage.
Synthesis Pathways
The synthesis of this compound can be achieved through several methods involving cyclization reactions between appropriate precursors. For example:
- Condensation Reactions : Utilizing pyridine derivatives with suitable benzimidazole precursors.
- Cyclization Techniques : Employing heat or catalytic conditions to facilitate the formation of the fused bicyclic structure.
Future Directions
Further research is warranted to explore the full spectrum of biological activities associated with this compound. Potential areas for investigation include:
- In Vivo Studies : To evaluate the therapeutic efficacy and safety profile.
- Structure-Activity Relationship (SAR) Studies : To optimize the chemical structure for enhanced activity.
- Mechanistic Studies : To elucidate the precise pathways through which these compounds exert their effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
